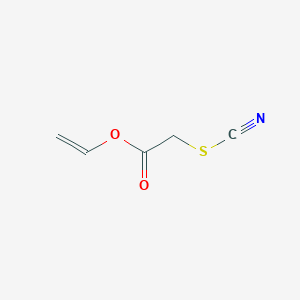
Ethenyl (thiocyanato)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl (thiocyanato)acetate is an organic compound that features both an ethenyl group and a thiocyanato group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl (thiocyanato)acetate can be synthesized through several methods. One common approach involves the reaction of ethenyl acetate with thiocyanic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the thiocyanato group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethenyl (thiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups.
Substitution: The thiocyanato group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenyl acetate derivatives, while substitution reactions can produce a variety of thiocyanate-substituted compounds.
Scientific Research Applications
Ethenyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethenyl (thiocyanato)acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyl group can participate in polymerization reactions, while the thiocyanato group can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar structural features but lacking the thiocyanato group.
Methyl acetate: Another ester with a simpler structure.
Propyl acetate: Similar in structure but with a longer carbon chain.
Uniqueness
Ethenyl (thiocyanato)acetate is unique due to the presence of both the ethenyl and thiocyanato groups, which confer distinct reactivity and potential applications compared to other esters. The thiocyanato group, in particular, provides opportunities for further functionalization and the development of novel compounds.
Properties
CAS No. |
92609-68-2 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
ethenyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2 |
InChI Key |
JGTAEKDIYFDPED-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















